Dasatinib N-oxide

描述

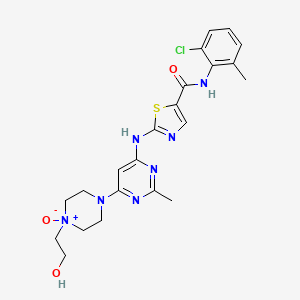

Structure

3D Structure

属性

IUPAC Name |

N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-4-oxidopiperazin-4-ium-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26ClN7O3S/c1-14-4-3-5-16(23)20(14)28-21(32)17-13-24-22(34-17)27-18-12-19(26-15(2)25-18)29-6-8-30(33,9-7-29)10-11-31/h3-5,12-13,31H,6-11H2,1-2H3,(H,28,32)(H,24,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEFNEEZCTQCRAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CC[N+](CC4)(CCO)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClN7O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50474434 | |

| Record name | Dasatinib N-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910297-52-8 | |

| Record name | N-(2-Chloro-6-methyl-phenyl)-2-((6-(4-(2-hydroxyethyl)-4-oxido-piperazin-4-ium-1-yl)-2-methyl-pyrimidin-4-yl)amino)thiazole-5-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910297528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dasatinib N-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-CHLORO-6-METHYL-PHENYL)-2-((6-(4-(2-HYDROXYETHYL)-4-OXIDO-PIPERAZIN-4-IUM-1-YL)-2-METHYL-PYRIMIDIN-4-YL)AMINO)THIAZOLE-5-CARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B16WQA6880 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dasatinib N-oxide mechanism of formation

Ein technischer Leitfaden zur Bildung von Dasatinib-N-oxid

Für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet eine detaillierte technische Übersicht über den Mechanismus, die Kinetik und die experimentellen Protokolle zur Untersuchung der Bildung von Dasatinib-N-oxid, einem wichtigen Metaboliten des Tyrosinkinase-Inhibitors Dasatinib.

Einleitung

Dasatinib ist ein potenter oraler Tyrosinkinase-Inhibitor der zweiten Generation, der zur Behandlung von chronischer myeloischer Leukämie (CML) und Philadelphia-Chromosom-positiver akuter lymphatischer Leukämie (Ph+ ALL) eingesetzt wird. Der Metabolismus von Dasatinib ist umfangreich und wird hauptsächlich durch Cytochrom-P450-Enzyme (insbesondere CYP3A4) und Flavin-haltige Monooxygenasen (FMO) vermittelt. Einer der identifizierten Phase-I-Metaboliten ist Dasatinib-N-oxid, auch als M5 bezeichnet. Das Verständnis des Bildungsmechanismus dieses Metaboliten ist entscheidend für die umfassende Charakterisierung des pharmakokinetischen Profils und potenzieller Arzneimittelwechselwirkungen von Dasatinib.

Mechanismus der N-Oxid-Bildung

Die Umwandlung von Dasatinib in Dasatinib-N-oxid ist eine Oxidationsreaktion, die primär durch die Flavin-haltige Monooxygenase 3 (FMO3) katalysiert wird.[1][2][3] Während auch verschiedene CYP-Enzyme in der Lage sind, diese Reaktion in geringerem Maße zu katalysieren, gilt FMO3 als das hauptverantwortliche Enzym für die Bildung von M5 in der menschlichen Leber.[2] Die N-Oxidation findet am Piperazinring der Dasatinib-Struktur statt.

Der katalytische Zyklus von FMO3 beinhaltet die Reduktion des Flavin-Adenin-Dinukleotid (FAD)-Cofaktors durch NADPH, gefolgt von der Reaktion mit molekularem Sauerstoff, um ein reaktives C4a-Hydroperoxyflavin-Intermediat zu bilden. Dieses Intermediat überträgt dann ein Sauerstoffatom auf das nukleophile Stickstoffatom des Piperazinrings von Dasatinib, was zur Bildung von Dasatinib-N-oxid und C4a-Hydroxyflavin führt.

Quantitative Daten zur Metabolitenbildung

Die Kinetik der Bildung der Hauptmetaboliten von Dasatinib wurde in humanen Lebermikrosomen (HLM) untersucht. Die Bildung von Dasatinib-N-oxid (M5) folgt der Michaelis-Menten-Kinetik.[1][3] Die kinetischen Parameter für M5 im Vergleich zu den durch CYP3A4 gebildeten Hauptmetaboliten sind in Tabelle 1 zusammengefasst.

Tabelle 1: Kinetische Parameter für die Bildung der Hauptmetaboliten von Dasatinib in HLM

| Metabolit | Hauptenzym | Km (µM) | Vmax (pmol/min/mg Protein) | CLint (Vmax/Km) (µL/min/mg Protein) |

| M5 (N-oxid) | FMO3 | 28.5 | 399 | 14 |

| M4 (N-dealkyliert) | CYP3A4 | 1.9 | 98.8 | 52 |

| M20 (Hydroxymethyl) | CYP3A4 | 0.82 | 225 | 274 |

| M24 (Hydroxymethyl) | CYP3A4 | - | - | 20 |

Daten stammen aus Studien zur Identifizierung der am oxidativen Metabolismus von Dasatinib beteiligten menschlichen Enzyme.[1]

Experimentelle Protokolle

Die folgenden Protokolle beschreiben die In-vitro-Methoden zur Identifizierung der verantwortlichen Enzyme und zur Bestimmung der Kinetik der Dasatinib-N-oxid-Bildung.

Identifizierung des verantwortlichen Enzyms

Dieses Protokoll dient dazu, das primäre Enzym zu identifizieren, das für die Bildung von Dasatinib-N-oxid verantwortlich ist.

-

Enzymquellen:

-

Gepoolte humane Lebermikrosomen (HLM)

-

cDNA-exprimierte humane Enzyme (insbesondere FMO3 und verschiedene CYPs wie CYP3A4)

-

-

Reagenzien:

-

Dasatinib

-

NADPH-regenerierendes System (z. B. Glukose-6-phosphat, G6P-Dehydrogenase, NADP+)

-

Kaliumphosphatpuffer (100 mM, pH 7,4)

-

Selektive CYP-Inhibitoren (z. B. Ketoconazol für CYP3A4)

-

Kontrolle: Hitzeinaktivierte Mikrosomen (zur Unterscheidung von FMO-Aktivität, die hitzelabil ist)

-

-

Inkubationsverfahren:

-

Bereiten Sie eine Inkubationsmischung vor, die Puffer, die Enzymquelle (z. B. 0,5 mg/mL HLM oder rekombinantes Enzym) und ggf. Inhibitoren enthält.

-

Führen Sie eine Vorinkubation der Mischung für 5 Minuten bei 37 °C durch.

-

Starten Sie die Reaktion durch Zugabe von Dasatinib (typische Konzentration: 1-10 µM) und des NADPH-regenerierenden Systems.

-

Inkubieren Sie für eine festgelegte Zeit (z. B. 30 Minuten) bei 37 °C in einem Schüttelwasserbad.

-

Stoppen Sie die Reaktion durch Zugabe von 2-3 Volumen eiskaltem Acetonitril, das einen internen Standard (z. B. Dasatinib-d8) enthält.

-

Zentrifugieren Sie die Proben, um das ausgefällte Protein zu entfernen, und analysieren Sie den Überstand mittels LC-MS/MS.

-

-

Logik des Arbeitsablaufs:

Bestimmung der Enzymkinetik

Dieses Protokoll wird verwendet, um die Km- und Vmax-Werte für die Bildung von M5 in HLM zu bestimmen.

-

Materialien: Wie in 4.1, jedoch werden keine Inhibitoren verwendet.

-

Inkubationsverfahren:

-

Bereiten Sie Inkubationsmischungen mit HLM (0,5 mg/mL) und dem NADPH-regenerierenden System vor.

-

Führen Sie eine Reihe von Inkubationen mit unterschiedlichen Dasatinib-Konzentrationen durch, die den erwarteten Km-Wert umfassen (z. B. 0,5 µM bis 100 µM).

-

Starten Sie die Reaktionen und inkubieren Sie für eine kurze Zeit, in der die Produktbildung linear ist (z. B. 5-10 Minuten).

-

Stoppen Sie die Reaktionen wie oben beschrieben.

-

Quantifizieren Sie die gebildete Menge an Dasatinib-N-oxid (M5) mittels LC-MS/MS.

-

Tragen Sie die Bildungsrate gegen die Substratkonzentration auf und passen Sie die Daten an die Michaelis-Menten-Gleichung an, um Km und Vmax zu bestimmen.

-

LC-MS/MS-Analyseprotokoll

-

Instrument: Triple-Quadrupol-Massenspektrometer mit Elektrospray-Ionisierung (ESI) im positiven Modus.

-

Chromatographie:

-

Säule: C18-Umkehrphasensäule (z. B. 50 x 2,1 mm, 1,8 µm).

-

Mobile Phase A: 0,1 % Ameisensäure in Wasser.

-

Mobile Phase B: 0,1 % Ameisensäure in Acetonitril.

-

Flussrate: 0,4 mL/min.

-

Gradient: Ein geeigneter Gradient, um Dasatinib und seine Metaboliten zu trennen.

-

-

Massenspektrometrie:

-

Modus: Multiple Reaction Monitoring (MRM).

-

MRM-Übergänge:

-

Dasatinib: m/z 488.2 → 401.1

-

Dasatinib-N-oxid (M5): m/z 504.1 → 401.1 (Der Precursor-Ionen-Masse [M+H]+ wird aus der Molekülformel C22H26ClN7O3S abgeleitet; das Produkt-Ion ist basierend auf dem stabilen Fragment des Muttermoleküls postuliert).

-

Interner Standard (Dasatinib-d8): m/z 496.2 → 409.1

-

-

Zusammenfassung

Die Bildung von Dasatinib-N-oxid (M5) ist ein relevanter, wenn auch untergeordneter Stoffwechselweg von Dasatinib. Die Reaktion wird überwiegend durch das nicht-CYP-Enzym FMO3 katalysiert, was Implikationen für die Vorhersage von Arzneimittelwechselwirkungen hat, da FMO3 nicht auf die gleiche Weise wie CYP-Enzyme durch übliche Inhibitoren oder Induktoren beeinflusst wird. Die kinetischen Daten zeigen, dass die Bildung von M5 im Vergleich zu den Haupt-Clearance-Wegen, die von CYP3A4 vermittelt werden, eine geringere Effizienz aufweist. Die hier beschriebenen Protokolle bieten eine solide Grundlage für die Untersuchung dieses spezifischen Stoffwechselweges in Forschungs- und Entwicklungsumgebungen.

References

- 1. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Identification of the human enzymes involved in the oxidative metabolism of dasatinib: an effective approach for determining metabolite formation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of Dasatinib N-oxide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the biological activity of Dasatinib (B193332) N-oxide, a key metabolite of the potent tyrosine kinase inhibitor, Dasatinib. It covers its metabolic formation, mechanism of action, available quantitative data, and detailed experimental protocols for its characterization.

Introduction and Metabolic Formation

Dasatinib N-oxide, also known as M5, is a circulating metabolite of Dasatinib (Sprycel®)[1][2]. Dasatinib is a multi-targeted kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL)[1][2][3]. The parent drug undergoes extensive metabolism in humans, primarily mediated by cytochrome P450 (CYP) 3A4[2][4][5][6].

This compound is formed through the oxidation of the piperazine (B1678402) ring of the parent molecule[7][8]. This reaction is primarily catalyzed by flavin-containing monooxygenase 3 (FMO3), with various CYP enzymes also capable of facilitating this conversion[1][4]. While it is considered a major metabolite in rats, its concentrations in human plasma are relatively low[9][10]. Following a 100-mg oral dose of radiolabeled dasatinib in healthy volunteers, this compound (M5) was one of several circulating metabolites detected, though the parent drug remained the major component in plasma[2].

Caption: Metabolic pathway for the formation of this compound.

Biological Activity and Mechanism of Action

This compound is recognized as a pharmacologically active metabolite[2][11]. Its mechanism of action is presumed to mirror that of its parent compound, Dasatinib, which functions as a potent, ATP-competitive inhibitor of multiple tyrosine kinases[12]. The primary targets include the BCR-ABL fusion protein and SRC family kinases (SRC, LCK, YES, FYN)[1][3][6]. Additionally, Dasatinib inhibits other kinases such as c-KIT, ephrin type-A receptor 2 (EPHA2), and platelet-derived growth factor receptor β (PDGFRβ)[3][13].

By binding to the ATP-binding site of these kinases, Dasatinib and its active metabolites block downstream signaling pathways that are critical for cell proliferation, survival, and migration[13][14]. This inhibition ultimately leads to cell cycle arrest and apoptosis in malignant cells[14][15][16]. A distinguishing feature of Dasatinib is its ability to bind to both the active and inactive conformations of the ABL kinase domain, which contributes to its efficacy against imatinib-resistant mutations[3][13][14].

Despite its pharmacological activity, studies suggest that this compound is not expected to contribute significantly to the overall in vivo clinical activity of Dasatinib in humans. This is primarily due to its considerably lower systemic exposure compared to the parent drug[2].

Caption: Presumed signaling pathway inhibition by this compound.

Quantitative Data on Biological Activity

For context and comparison, the inhibitory activities of the parent compound, Dasatinib, are well-documented and presented below. It is plausible that this compound exhibits a similar, though not identical, inhibition profile.

Table 1: In Vitro Inhibitory Activity of Dasatinib (Parent Compound)

| Target Kinase | Assay Type | IC50 Value | Reference |

|---|---|---|---|

| Bcr-Abl | Kinase Assay | <1.0 nM | [17] |

| Src | Kinase Assay | 0.5 nM | [17] |

| c-KIT | Kinase Assay | Inhibited at nM concentrations | [3] |

| PDGFRβ | Kinase Assay | Inhibited at nM concentrations | [3] |

| Abl | Competitive Binding | 3 nM | [18] |

| Csk | Kinase Assay | 7 nM |[18] |

Table 2: Anti-proliferative Activity of Dasatinib (Parent Compound) in Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| HT29 | Human Colorectal Carcinoma | 1.46 | [19] |

| MCF7 | Human Breast Adenocarcinoma | 12.38 | [19] |

| K562 | Chronic Myeloid Leukemia | <0.001 (<1 nM) | [13] |

| A549 | Lung Cancer | 1.09 | [20] |

| Calu-3 | Lung Cancer | 0.56 |[20] |

Experimental Protocols

The biological activity of this compound can be characterized using standard biochemical and cell-based assays. The following protocols are representative methodologies for assessing kinase inhibition and cytotoxic effects.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific purified tyrosine kinase (e.g., Bcr-Abl, Src).

Materials:

-

Purified recombinant kinase

-

Specific peptide substrate for the kinase

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Kinase assay buffer

-

ATP (radiolabeled [γ-³²P]ATP or for non-radiometric assays)

-

Microtiter plates (96-well)

-

Detection reagents (e.g., scintillation fluid, luminescence/fluorescence substrate)

Methodology:

-

Compound Dilution: Prepare a serial dilution of this compound in the kinase assay buffer to achieve a range of final concentrations (e.g., 0.01 nM to 10 µM). Include a vehicle control (DMSO) and a no-enzyme control.

-

Reaction Setup: To each well of a 96-well plate, add the kinase assay buffer, the specific peptide substrate, and the diluted this compound or vehicle control.

-

Kinase Addition: Add the purified recombinant kinase to each well to initiate the reaction.

-

ATP Addition: Start the phosphorylation reaction by adding ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction using an appropriate stop solution.

-

Quantification: Quantify the amount of phosphorylated substrate. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter. For non-radiometric assays (e.g., luminescence-based), follow the manufacturer's instructions for the detection kit[21][22].

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value[22].

Objective: To assess the anti-proliferative and cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., K562, MCF7)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Methodology:

-

Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a predetermined density (e.g., 3 x 10³ to 5 x 10³ cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for attachment[13][19].

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound or vehicle control (DMSO)[19].

-

Incubation: Incubate the plates for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator[13][19].

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals[19][21].

-

Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals[19].

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 550-570 nm[19].

-

Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells. Plot the viability percentage against the logarithm of the compound concentration to determine the IC50 or GI50 (concentration for 50% growth inhibition) value[19][21].

Caption: General workflow for in vitro biological activity assessment.

Conclusion

This compound is a pharmacologically active metabolite of Dasatinib, formed primarily by FMO3-mediated oxidation. Its mechanism of action is believed to be consistent with that of the parent drug, involving the potent inhibition of key tyrosine kinases such as BCR-ABL and the SRC family. However, due to its low systemic exposure in humans, its contribution to the overall clinical efficacy of Dasatinib is considered minimal. While specific quantitative activity data for the N-oxide is scarce in public literature, its biological profile can be thoroughly investigated using standard in vitro kinase and cell-based assays, providing valuable information for drug metabolism and safety assessments.

References

- 1. ClinPGx [clinpgx.org]

- 2. Metabolism and disposition of dasatinib after oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]

- 4. Frontiers | Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics [frontiersin.org]

- 5. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. emergencydrug.com [emergencydrug.com]

- 7. researchgate.net [researchgate.net]

- 8. Investigational Study of this compound Impurity in Different Diluents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Dasatinib - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. What is the mechanism of Dasatinib? [synapse.patsnap.com]

- 15. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Evaluating dasatinib nanocarrier: Physicochemical properties and cytotoxicity activity on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

In Vivo Pharmacological Action of Dasatinib N-oxide: A Technical Review

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dasatinib (B193332) N-oxide, also known as M5, is a minor circulating metabolite of the potent oral dual Src/Bcr-Abl tyrosine kinase inhibitor, Dasatinib. While pharmacologically active, extensive research into the metabolism and disposition of Dasatinib has concluded that Dasatinib N-oxide is not expected to contribute significantly to the overall in vivo pharmacological activity of the parent compound in humans. This is primarily attributed to its low plasma concentrations and reduced potency compared to Dasatinib. In preclinical studies, species-specific differences in metabolism have been observed, with this compound being a more abundant metabolite in rats compared to monkeys and humans.[1] This technical guide synthesizes the available information on this compound, focusing on its metabolic pathway and its context within the broader pharmacological profile of Dasatinib. Due to a lack of dedicated in vivo studies on isolated this compound, this document will primarily focus on its formation and characterization as a metabolite.

Dasatinib Metabolism and the Formation of this compound

Dasatinib undergoes extensive metabolism in humans, primarily mediated by cytochrome P450 3A4 (CYP3A4) and flavin-containing monooxygenase 3 (FMO3).[2] This metabolic process results in several metabolites, including hydroxylated products (M20 and M24), an N-dealkylated metabolite (M4), an acid metabolite (M6), and the N-oxide metabolite (M5).[3][4]

The formation of this compound occurs via the oxidation of the piperazine (B1678402) ring.[5] While various CYPs are capable of this reaction, FMO3 is considered the primary enzyme responsible for its formation.[2]

Metabolic Pathway of Dasatinib

The following diagram illustrates the major metabolic pathways of Dasatinib, including the formation of this compound (M5).

In Vivo Pharmacological Data: A Notable Absence

A comprehensive review of the scientific literature reveals a significant lack of dedicated in vivo studies on the pharmacological action of this compound as an isolated compound. Research has predominantly focused on the parent drug, Dasatinib, and its overall metabolic profile. The general consensus from human metabolism studies is that while several metabolites, including the N-oxide, are pharmacologically active, their contribution to the in vivo efficacy of Dasatinib is minimal.[3]

Experimental Protocols

As no specific in vivo studies for this compound have been identified, this section will outline a general experimental workflow that would be necessary to characterize its pharmacological action, based on standard preclinical drug development protocols.

Proposed In Vivo Efficacy Study Workflow

The following diagram illustrates a hypothetical experimental workflow for evaluating the in vivo efficacy of this compound in a tumor xenograft model.

Signaling Pathways: An Extrapolation from the Parent Compound

Given the absence of specific in vivo data for this compound, it is reasonable to hypothesize that its mechanism of action would be similar to that of Dasatinib, albeit with lower potency. Dasatinib is a multi-targeted kinase inhibitor that targets the Bcr-Abl fusion protein and the Src family of kinases, which are critical drivers in certain leukemias.

Simplified Dasatinib Signaling Inhibition

The following diagram depicts the primary signaling pathways inhibited by Dasatinib. It is presumed that this compound would interact with these same targets.

Conclusion

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. ClinPGx [clinpgx.org]

- 3. Metabolism and disposition of dasatinib after oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Dasatinib N-oxide: A Comprehensive Technical Guide to the M5 Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dasatinib (B193332), a second-generation tyrosine kinase inhibitor, is a critical therapeutic agent for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Its clinical efficacy and safety are intrinsically linked to its extensive metabolism. This technical guide provides an in-depth examination of Dasatinib N-oxide (M5), a notable metabolite of Dasatinib. We will explore its formation via enzymatic pathways, present its pharmacokinetic profile in comparison to the parent drug and other key metabolites, and detail the experimental methodologies for its identification and quantification. This document aims to serve as a comprehensive resource for researchers and professionals in drug metabolism and oncology, facilitating a deeper understanding of Dasatinib's metabolic fate.

Introduction to Dasatinib Metabolism

Dasatinib is a potent, orally administered inhibitor of multiple tyrosine kinases, primarily targeting the BCR-ABL fusion protein and the SRC family of kinases.[1][2][3][4][5] Following oral administration, Dasatinib is rapidly absorbed and undergoes extensive hepatic metabolism, with less than 20% of the dose excreted unchanged.[6][7] The biotransformation of Dasatinib is complex, involving several key enzymatic pathways that lead to the formation of multiple metabolites. The primary enzyme responsible for the overall metabolism of Dasatinib is Cytochrome P450 3A4 (CYP3A4).[1][4][8][9][10][11][12][13]

The major metabolic pathways for Dasatinib include:

-

N-dealkylation: Produces the active metabolite M4.[8][14][15]

-

N-oxidation: Leads to the formation of this compound (M5).[5][8][10][14][15]

-

Oxidation to a carboxylic acid: Results in the M6 metabolite.[6][14][15]

While several metabolites are formed, Dasatinib itself is the major circulating drug-related component in human plasma.[6] Although some metabolites, like M4, exhibit pharmacological activity similar to the parent drug, their contribution to the overall in vivo efficacy is generally considered minor due to lower systemic exposure.[6][8] This guide will focus specifically on the N-oxide metabolite, M5.

Formation and Metabolic Pathway of this compound (M5)

This compound, also known as M5, is formed through the oxidation of the nitrogen atom on the piperazine (B1678402) ring of the Dasatinib molecule.[10][16][17] This N-oxidation reaction is primarily catalyzed by Flavin-containing monooxygenase 3 (FMO3).[5][8][10][14][15] While FMO3 is the principal enzyme, various Cytochrome P450 (CYP) enzymes can also contribute to the formation of M5.[14]

The formation of M5 is a significant pathway in the metabolism of Dasatinib, contributing to the overall clearance of the drug. Understanding the enzymes involved is crucial for predicting potential drug-drug interactions, as co-administration of drugs that induce or inhibit FMO3 or relevant CYP enzymes could alter the pharmacokinetic profile of Dasatinib.

Quantitative Data on Dasatinib and its Metabolites

The following tables summarize key quantitative data related to the pharmacokinetics and in vitro activity of Dasatinib and its major metabolites.

Table 1: Comparative Pharmacokinetic Parameters

| Parameter | Dasatinib | This compound (M5) | Other Major Metabolites (M4, M20, M24) | Reference(s) |

| Tmax (hours) | 0.5 - 6 | Not explicitly reported | Not explicitly reported | [2][6][7] |

| Half-life (t½) (hours) | ~3 - 5 | Not explicitly reported | Not explicitly reported | [2][12] |

| Plasma Protein Binding | ~96% | Not explicitly reported | M4: ~93% | [8] |

| Relative Contribution to Total Radioactivity in Plasma (at 2h) | ~25% | Contributes significantly | Contributes significantly | [6] |

| Contribution to In Vivo Activity | Major | Not expected to be significant | Not expected to be significant | [6] |

Table 2: Comparative In Vitro Biological Activity

| Compound | Target Kinase | IC50 | Antiproliferative Activity | Reference(s) |

| Dasatinib | BCR-ABL, Src Family Kinases | <1 nM (BCR-ABL, unmutated), 0.5 nM (Src) | Potent | [3] |

| This compound (M5) | Not explicitly reported | Not explicitly reported | Considered a minor metabolite in terms of activity | [6][18] |

| N-deshydroxyethyl Dasatinib (M4) | BCR-ABL, Src Family Kinases | Not explicitly reported | Similar to Dasatinib in vitro | [8] |

Note: While specific quantitative values for M5 are not always available in the literature, its contribution to the overall pharmacological effect is considered to be minor compared to the parent drug.[6][18]

Experimental Protocols

This section provides an overview of the standard methodologies used for the identification and quantification of Dasatinib and its metabolites, including this compound (M5), in biological matrices.

Quantification of Dasatinib and Metabolites in Plasma by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of Dasatinib and its metabolites.[19][20][21][22][23][24]

Objective: To accurately measure the concentrations of Dasatinib and its metabolites in plasma samples.

Methodology:

-

Sample Preparation:

-

Solid-Phase Extraction (SPE): Plasma samples are loaded onto an SPE cartridge (e.g., Oasis HLB). The cartridge is washed to remove interfering substances, and the analytes are then eluted with an organic solvent.[3][19]

-

Liquid-Liquid Extraction (LLE): An organic solvent immiscible with plasma is added to the sample to extract the analytes. The organic layer containing the analytes is then separated and evaporated to dryness. The residue is reconstituted in the mobile phase.[22]

-

Protein Precipitation: A precipitating agent (e.g., acetonitrile (B52724) or methanol) is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant containing the analytes is collected.[25]

-

-

Chromatographic Separation:

-

Column: A reverse-phase C18 or phenyl-hexyl analytical column is typically used for separation.[3][19]

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic phase (e.g., acetonitrile or methanol) is employed.[3][19]

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.[3][19]

-

Detection: A triple quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for Dasatinib, its metabolites (including M5), and an internal standard are monitored for quantification.[3][19][23]

-

In Vitro Metabolism Studies

Objective: To identify the enzymes responsible for the formation of Dasatinib metabolites and to characterize the kinetics of these reactions.

Methodology:

-

Incubation System:

-

Human Liver Microsomes (HLMs): Used to study CYP-mediated metabolism. Incubations include HLMs, Dasatinib, and an NADPH-generating system.[10][26]

-

Recombinant Human Enzymes: Specific FMOs (e.g., FMO3) or CYPs expressed in an insect or bacterial system are used to pinpoint the contribution of individual enzymes to metabolite formation.[26]

-

Hepatocytes: Intact liver cells provide a more complete metabolic system, including both Phase I and Phase II enzymes.[26]

-

-

Incubation Conditions:

-

Dasatinib is incubated with the chosen enzymatic system at 37°C.

-

Reactions are initiated by adding a cofactor (e.g., NADPH for CYPs).

-

Aliquots are taken at various time points and the reaction is quenched (e.g., by adding a cold organic solvent).

-

-

Analysis:

-

The samples are processed and analyzed by LC-MS/MS to identify and quantify the parent drug and its metabolites.

-

Signaling Pathway Inhibition by Dasatinib

Dasatinib exerts its therapeutic effect by inhibiting the constitutively active BCR-ABL kinase, which is the molecular hallmark of CML. This inhibition blocks downstream signaling pathways that are crucial for the proliferation and survival of leukemic cells. The primary pathways affected are the RAS/RAF/MEK/ERK pathway, the PI3K/AKT/mTOR pathway, and the STAT5 pathway. While this compound (M5) is a metabolite, the primary pharmacological activity is attributed to the parent compound.

Conclusion

This compound (M5) is a significant metabolite of Dasatinib, formed primarily through FMO3-mediated N-oxidation. While it is a notable component of the metabolic profile of Dasatinib, current evidence suggests that its contribution to the overall in vivo pharmacological activity is minor compared to the parent drug. A thorough understanding of the formation and disposition of M5 and other metabolites is essential for a complete picture of Dasatinib's pharmacokinetics and for anticipating potential drug-drug interactions. The experimental protocols outlined in this guide provide a framework for the continued investigation of Dasatinib and its metabolites in both preclinical and clinical research settings.

References

- 1. Characterization of dasatinib and its structural analogs as CYP3A4 mechanism-based inactivators and the proposed bioactivation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. benchchem.com [benchchem.com]

- 4. What is the mechanism of Dasatinib? [synapse.patsnap.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Metabolism and disposition of dasatinib after oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Frontiers | Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role of CYP3A4 in kinase inhibitor metabolism and assessment of CYP3A4 activity - Mikus - Translational Cancer Research [tcr.amegroups.org]

- 12. Clinical Pharmacokinetics and Pharmacodynamics of Dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ClinPGx [clinpgx.org]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Investigational Study of this compound Impurity in Different Diluents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

- 19. A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. scielo.br [scielo.br]

- 23. A validated UPLC–MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. altasciences.com [altasciences.com]

- 26. researchgate.net [researchgate.net]

The Role of Flavin-Containing Monooxygenase 3 (FMO3) in the Formation of Dasatinib N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dasatinib (B193332), a potent tyrosine kinase inhibitor, undergoes extensive metabolism in humans, primarily mediated by cytochrome P450 3A4 (CYP3A4). A minor but significant metabolic pathway involves the formation of Dasatinib N-oxide (M5), a reaction catalyzed predominantly by Flavin-Containing Monooxygenase 3 (FMO3). Understanding the contribution of FMO3 to Dasatinib metabolism is crucial for a comprehensive assessment of its pharmacokinetic profile, potential drug-drug interactions, and inter-individual variability in patient response. This technical guide provides an in-depth analysis of the role of FMO3 in this compound formation, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the metabolic pathway and experimental workflows.

Introduction

Dasatinib is a second-generation tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1] Its metabolism is complex, involving multiple enzymes and pathways. While CYP3A4 is the major enzyme responsible for Dasatinib's clearance, FMO3 plays a distinct role in the formation of the N-oxide metabolite, M5.[2][3] FMO3 is a hepatic enzyme that catalyzes the oxygenation of various xenobiotics containing nitrogen, sulfur, or phosphorus.[4][5] Genetic polymorphisms in the FMO3 gene can lead to variable enzyme activity, potentially impacting the metabolic profile of its substrates.[3] This guide focuses on the specific contribution of FMO3 to Dasatinib N-oxidation.

Quantitative Data on FMO3-Mediated Dasatinib N-oxidation

Direct kinetic parameters, such as Km and Vmax, for the FMO3-catalyzed N-oxidation of Dasatinib are not extensively reported in the public literature. However, studies utilizing recombinant human FMO3 provide strong evidence of its efficiency in this biotransformation.

| Parameter | Value | Enzyme System | Reference |

| Conversion Yield | > 90% in 24 hours | Whole-cell system with recombinant human FMO3 | [2][4] |

This table summarizes the key quantitative finding related to the efficiency of FMO3 in converting Dasatinib to its N-oxide metabolite. The high conversion yield suggests that FMO3 is a capable catalyst for this reaction.

Metabolic Pathway of this compound Formation

The primary route of Dasatinib metabolism involves CYP3A4-mediated oxidation. FMO3 provides an alternative pathway leading to the formation of the N-oxide metabolite on the piperazine (B1678402) ring.[6]

Experimental Protocols

This section details the methodologies employed in studies investigating the role of FMO3 in this compound formation.

Whole-Cell Biocatalysis for this compound Production

This protocol describes the use of a whole-cell system expressing recombinant human FMO3 to synthesize this compound.[2]

Methodology:

-

Cell Culture and Induction: Escherichia coli cells engineered to overexpress human FMO3 are cultured under appropriate conditions.[2] Expression of the FMO3 enzyme is induced using a suitable agent (e.g., IPTG).

-

Cell Harvesting: The cells are harvested by centrifugation and washed to remove culture medium components.[2]

-

Whole-Cell Biotransformation: The cell suspension is incubated with Dasatinib in a reaction buffer. The reaction mixture typically includes a cofactor regeneration system for NADPH, which is essential for FMO3 activity.[2]

-

Sample Extraction: Following incubation, the reaction is quenched, and the mixture is extracted to separate the analyte (Dasatinib and its N-oxide) from the cellular components.

-

LC-MS/MS Analysis: The extracted samples are analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify Dasatinib and this compound.[2]

In Vitro Metabolism using Human Liver Microsomes

This protocol is a standard method to assess the in vitro metabolism of a drug candidate and identify the enzymes involved.

Methodology:

-

Incubation Mixture: A typical incubation mixture contains human liver microsomes (HLMs), Dasatinib, and an NADPH-regenerating system in a phosphate (B84403) buffer (pH 7.4).

-

Reaction Initiation and Termination: The reaction is initiated by the addition of the NADPH-regenerating system and incubated at 37°C. The reaction is terminated at various time points by adding a quenching solvent like acetonitrile.

-

Inhibitor Studies: To confirm the role of FMO3, specific inhibitors can be used. For instance, methimazole (B1676384) is a known competitive inhibitor of FMOs. Conversely, to assess the contribution of CYPs, inhibitors like ketoconazole (B1673606) (for CYP3A4) can be utilized.

-

Analytical Method: The formation of this compound is monitored using a validated LC-MS/MS method.[7]

LC-MS/MS Method for Quantification of Dasatinib and its Metabolites

A sensitive and specific LC-MS/MS method is essential for the accurate quantification of Dasatinib and this compound in biological matrices.[7]

Key Parameters:

-

Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are commonly used to extract the analytes from plasma or microsomal incubation samples.[5][7]

-

Chromatographic Separation: Reversed-phase chromatography, often with a C18 or phenyl-hexyl column, is employed to separate Dasatinib from its metabolites.[7]

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high sensitivity and selectivity for detection. Specific precursor-to-product ion transitions for Dasatinib and this compound are monitored.[8]

-

Internal Standard: A stable isotope-labeled internal standard is used to ensure accuracy and precision.

Discussion and Conclusion

The available evidence clearly establishes that FMO3 is the primary enzyme responsible for the N-oxidation of Dasatinib to its M5 metabolite.[2][3] While this is considered a minor pathway compared to the extensive metabolism by CYP3A4, it remains an important aspect of Dasatinib's overall disposition. The high conversion efficiency observed in recombinant FMO3 systems highlights the enzyme's capacity to metabolize Dasatinib.[2]

For drug development professionals, understanding the role of FMO3 has several implications:

-

Drug-Drug Interactions: Co-administration of drugs that are potent inhibitors or inducers of FMO3 could potentially alter the formation of this compound. However, given that this is a minor pathway, the clinical significance of such interactions may be limited but warrants consideration.

-

Pharmacogenomics: Genetic polymorphisms in the FMO3 gene are known to cause significant inter-individual variability in enzyme activity.[3] Individuals with reduced FMO3 function may exhibit a different metabolite profile for Dasatinib, although the impact on overall drug efficacy and safety needs further investigation.

-

Metabolite Profiling: A complete understanding of all metabolic pathways, including minor ones, is essential for comprehensive drug safety and metabolism studies.

References

- 1. Metabolism considerations for kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Production of drug metabolites by human FMO3 in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Validated LC-MS/MS method for simultaneous determination of Dasatinib and Sitagliptin in rat plasma and its application to pharmacokinetic study - Analytical Methods (RSC Publishing) [pubs.rsc.org]

In-Depth Technical Guide to the Chemical Properties of Dasatinib N-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dasatinib (B193332), a potent second-generation tyrosine kinase inhibitor, undergoes extensive metabolism, giving rise to several metabolites. Among these, Dasatinib N-oxide (M5) is formed through the oxidation of the piperazine (B1678402) ring. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, physicochemical characteristics, and analytical methodologies for its characterization. Furthermore, this document explores its metabolic formation and touches upon its known pharmacological activity in relation to the parent compound, Dasatinib. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug development and metabolism studies.

Introduction

Dasatinib is a multi-targeted kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Its mechanism of action involves the inhibition of key signaling proteins, including BCR-ABL and Src family kinases. The metabolic fate of Dasatinib is a critical aspect of its overall pharmacological profile. Dasatinib is primarily metabolized in the liver, leading to the formation of several metabolites, including hydroxylated products, an N-dealkylated metabolite, and this compound.[1][2] this compound, also referred to as the M5 metabolite, is generated through the oxidation of a nitrogen atom on the piperazine ring.[1] Understanding the chemical properties of this metabolite is essential for a complete assessment of Dasatinib's disposition, potential for drug-drug interactions, and overall therapeutic window.

Physicochemical Properties

This compound is a pale yellow to off-white solid.[3][4] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C22H26ClN7O3S | [5][6] |

| Molecular Weight | 504.00 g/mol | [7] |

| Appearance | Pale Yellow Solid | [4] |

| Melting Point | 193-195 °C | [2][5] |

| Predicted pKa | 10.93 ± 0.70 | [2] |

| Solubility | ||

| Acetonitrile (B52724) | Slightly Soluble | [4] |

| DMSO | Soluble (8.33 mg/mL) | [4][8] |

| Methanol (B129727) | Slightly Soluble | [4] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 0.83 mg/mL | [8] |

| Storage | -20°C | [2] |

Synthesis and Formation

Metabolic Formation

This compound is a product of phase I metabolism of Dasatinib. The formation of the N-oxide on the piperazine ring is primarily catalyzed by flavin-containing monooxygenase 3 (FMO3).[9] Various cytochrome P450 (CYP) enzymes are also capable of this reaction.[1]

Figure 1: Metabolic conversion of Dasatinib to this compound.

Chemical Synthesis

Experimental Protocols

Analytical Characterization: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of Dasatinib and its metabolites, including this compound, in biological matrices.

Sample Preparation (Protein Precipitation): [11]

-

To 200 µL of human plasma, add a suitable internal standard (e.g., Dasatinib-d8).

-

Add a protein precipitation agent, such as methanol containing 0.1% formic acid.

-

Vortex the mixture to ensure complete protein precipitation.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Inject a portion of the supernatant into the LC-MS/MS system.

Chromatographic Separation: [1]

-

Column: A reverse-phase column, such as a Luna phenyl-hexyl analytical column, is typically used.

-

Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: A typical flow rate is around 0.5 mL/min.

Mass Spectrometric Detection: [11]

-

Ionization: Positive ion electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and its internal standard.

Figure 2: Experimental workflow for LC-MS/MS analysis.

Pharmacological Activity and Signaling Pathways

The pharmacological activity of this compound has been a subject of interest. While some reports classify it as a minor metabolite, others suggest it is pharmacologically active.[8] One study indicated that this compound (M5) is more than 10 times less potent than the parent compound, Dasatinib.[6] In contrast, the N-dealkylated metabolite (M4) exhibits antiproliferative activity similar to Dasatinib.[9] Given its lower potency and systemic exposure, this compound is not expected to contribute significantly to the overall in vivo activity of Dasatinib.[12]

Dasatinib primarily exerts its therapeutic effect by inhibiting the BCR-ABL and Src family kinase signaling pathways. These pathways are crucial for the proliferation and survival of leukemia cells. While the direct impact of this compound on these pathways has not been extensively characterized, its reduced potency suggests a diminished inhibitory effect on these critical kinases compared to the parent drug.

Figure 3: Simplified Dasatinib signaling pathway inhibition.

Conclusion

This compound is a recognized metabolite of Dasatinib, formed through the oxidation of the piperazine ring, primarily by FMO3. This technical guide has summarized its key chemical properties, including its physicochemical characteristics and methods for its analytical determination. While it is considered a pharmacologically active metabolite, current evidence suggests that its potency is significantly lower than that of the parent compound, and therefore, it is unlikely to play a major role in the overall clinical efficacy of Dasatinib. Further research to fully elucidate the specific biological activities and potential off-target effects of this compound may provide a more complete understanding of the disposition and safety profile of Dasatinib. The information and protocols provided herein serve as a foundational resource for researchers in the fields of drug metabolism, pharmacology, and analytical chemistry.

References

- 1. Characterization of dasatinib and its structural analogs as CYP3A4 mechanism-based inactivators and the proposed bioactivation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ClinPGx [clinpgx.org]

- 5. Through the open door: Preferential binding of dasatinib to the active form of BCR‐ABL unveiled by in silico experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibitors of Src family kinases, inducible nitric oxide synthase, and NADPH oxidase as potential CNS drug targets for neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics [frontiersin.org]

- 10. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PlumX [plu.mx]

An In-depth Technical Guide to the Synthesis of Dasatinib N-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Dasatinib (B193332) N-oxide, a primary metabolite and potential impurity of the tyrosine kinase inhibitor Dasatinib. Given that Dasatinib N-oxide is most commonly formed through metabolic processes or as an unintended byproduct, this document outlines a logical and practical synthetic route for its deliberate preparation in a laboratory setting, which is essential for obtaining analytical standards for toxicological studies and impurity profiling.

Overview and Synthesis Strategy

This compound is the product of oxidation at the tertiary amine of the piperazine (B1678402) ring of the parent drug, Dasatinib.[1] In humans, this conversion can be catalyzed by Flavin-containing monooxygenase.[2] It is also recognized as a process-related impurity that can form during the manufacturing or storage of Dasatinib, particularly in the presence of oxidizing agents or solvents with micro-oxidic properties.[1][3]

The most direct and logical laboratory synthesis route is the post-synthesis oxidation of Dasatinib. This strategy involves preparing the parent Dasatinib molecule first, followed by a selective oxidation step targeting the most nucleophilic nitrogen atom on the piperazine moiety.

Precursors and Intermediates for Dasatinib Synthesis

The synthesis of the immediate precursor, Dasatinib, is a multi-step process involving several key intermediates. Understanding the synthesis of the parent drug is critical for controlling purity and potential side reactions. A common and efficient synthetic pathway relies on the coupling of a thiazole (B1198619) carboxamide core with a pyrimidine (B1678525) derivative, followed by the introduction of the hydroxyethyl (B10761427) piperazine side chain.[4]

The table below summarizes the essential precursors for a representative synthesis of Dasatinib.

| Compound Name | Role | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide | Core Building Block | 302964-08-5 | C₁₁H₁₀ClN₃OS | 267.73 |

| 4,6-Dichloro-2-methylpyrimidine | Pyrimidine Moiety | 1780-31-0 | C₅H₄Cl₂N₂ | 163.01 |

| N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide | Key Intermediate | 302964-24-5 | C₁₆H₁₂Cl₂N₆OS | 423.28 |

| 1-(2-Hydroxyethyl)piperazine | Side Chain | 103-76-4 | C₆H₁₄N₂O | 130.19 |

| Dasatinib | Immediate Precursor | 302962-49-8 | C₂₂H₂₆ClN₇O₂S | 488.00 |

Proposed Synthesis of this compound

The synthesis of this compound is achieved by the direct oxidation of Dasatinib. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are effective for the N-oxidation of tertiary amines and are suitable for this transformation.[5][6] The reaction is generally clean and selective for the tertiary amine of the piperazine ring.

Caption: Overall workflow from Dasatinib precursors to this compound.

Caption: Proposed reaction scheme for the synthesis of this compound.

Experimental Protocols

The following protocols are representative methods and may require optimization for scale, purity, and yield.

This protocol is adapted from established patent literature for the synthesis of Dasatinib.[4]

-

Step A: Synthesis of Intermediate (IV)

-

To a suitable reaction flask, add 2-amino-N-(2-chloro-6-methylphenyl) thiazole-5-carboxamide (II) and a solvent such as tetrahydrofuran (B95107) (THF).

-

Add a base (e.g., sodium tertiary butoxide or triethylamine) and stir the mixture at 25-30°C.

-

Add 4,6-Dichloro-2-methyl pyrimidine (III) to the reaction mass.

-

Stir the reaction for 2-3 hours at 25-30°C.

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mass and adjust the pH to 1.0-1.5 with 2N aqueous HCl to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to yield N-(2-chloro-6-methylphenyl)-2-[6-chloro-2-methyl-4-pyrimidinyl) amino]-5-thiazolecarboxamide (IV).

-

-

Step B: Synthesis of Dasatinib

-

Charge the intermediate (IV) into a reaction flask containing amyl alcohol.

-

Raise the temperature to 135-140°C.

-

Add a solution of 1-(2-Hydroxy)ethylpiperazine (V) in amyl alcohol.

-

Stir the reaction mass for 4-5 hours at 135-140°C.

-

After reaction completion (monitored by HPLC), gradually cool the mixture to 25-30°C to allow for crystallization.

-

Filter the resulting solid, wash with a suitable solvent (e.g., methanol), and dry under vacuum at 60-65°C to yield crude Dasatinib.

-

The crude product can be further purified by recrystallization from a solvent like methanol (B129727) to achieve high purity.

-

This protocol is a general method adapted for the N-oxidation of a piperazine-containing molecule using m-CPBA.[6]

-

Reaction Setup:

-

Dissolve Dasatinib (1.0 equivalent) in a suitable chlorinated solvent, such as dichloromethane (B109758) (DCM) or chloroform, in a round-bottom flask equipped with a magnetic stirrer. The volume should be sufficient to fully dissolve the starting material (e.g., 20-30 mL per gram of Dasatinib).

-

Cool the solution to 0°C using an ice-water bath.

-

-

Addition of Oxidant:

-

In a separate flask, dissolve m-CPBA (approx. 1.1-1.2 equivalents) in a minimal amount of DCM.

-

Add the m-CPBA solution dropwise to the cooled Dasatinib solution over 20-30 minutes. A slight exotherm may be observed.

-

-

Reaction:

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

-

Stir the reaction for 2-4 hours. Monitor the progress by TLC or LC-MS to confirm the consumption of Dasatinib and the formation of the more polar N-oxide product.

-

-

Work-up and Purification:

-

Upon completion, quench the excess m-CPBA by adding an aqueous solution of a reducing agent, such as 10% sodium thiosulfate (B1220275) or sodium sulfite. Stir for 15-20 minutes.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove the m-chlorobenzoic acid byproduct, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent in vacuo to obtain the crude this compound.

-

The crude product can be purified by silica (B1680970) gel column chromatography using a gradient elution system (e.g., dichloromethane/methanol) to isolate the pure N-oxide.

-

Quantitative Data and Characterization

While specific reaction yields for the proposed synthesis are not published, the N-oxidation of tertiary amines with m-CPBA is generally efficient. The primary analytical challenge is often the separation of the N-oxide from the parent drug. As an impurity, this compound has been observed at levels up to 0.1% in certain preparations of Dasatinib solvates.[3]

| Compound | Parameter | Value |

| This compound | CAS Number | 910297-52-8 |

| Molecular Formula | C₂₂H₂₆ClN₇O₃S | |

| Molecular Weight | 504.00 g/mol | |

| Appearance | Crystalline solid (predicted) | |

| Observed Impurity Level | ~0.03% - 0.1% in some Dasatinib solvates[3] | |

| Conversion in Hemolyzed Plasma | < 3.8% (using ACN for extraction)[7] |

Characterization: The successful synthesis of this compound should be confirmed using standard analytical techniques:

-

Mass Spectrometry (MS): Expect to observe the [M+H]⁺ ion at m/z ≈ 504.15, corresponding to the addition of one oxygen atom to Dasatinib.

-

NMR Spectroscopy (¹H and ¹³C): Protons and carbons on the piperazine ring adjacent to the newly formed N-oxide will exhibit a downfield chemical shift compared to the parent Dasatinib.

-

HPLC: The N-oxide will be more polar and thus have a shorter retention time than Dasatinib on a reverse-phase column.

References

- 1. Investigational Study of this compound Impurity in Different Diluents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of N-Oxide | Chem-Station Int. Ed. [en.chem-station.com]

- 3. WO2017134615A1 - Solid state forms of dasatinib and processes for their preparation - Google Patents [patents.google.com]

- 4. WO2017098391A1 - Process for the preparation of dasatinib - Google Patents [patents.google.com]

- 5. Conformationally defined piperazine bis(N-oxides) bearing amino acid derived side chains - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives - Google Patents [patents.google.com]

- 7. altasciences.com [altasciences.com]

Structural Characterization of Dasatinib N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dasatinib, a potent tyrosine kinase inhibitor, undergoes extensive metabolism in vivo, leading to the formation of several metabolites. Among these, Dasatinib N-oxide (M5) is a significant metabolite formed through the oxidation of the piperazine (B1678402) ring. This technical guide provides a comprehensive overview of the structural characterization of this compound, compiling available physicochemical data, outlining detailed experimental protocols for its analysis, and illustrating its metabolic formation. While a complete spectroscopic dataset is not publicly available, this guide consolidates the current knowledge to support further research and drug development efforts.

Introduction

Dasatinib is a crucial therapeutic agent for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Its efficacy and safety profile are influenced by its metabolic fate. This compound is a major metabolite, and understanding its structural characteristics is vital for a complete pharmacological and toxicological assessment of the parent drug. This document serves as a technical resource, summarizing the key structural data and analytical methodologies pertinent to this compound.

Physicochemical Properties

This compound is a solid, off-white to pale yellow substance.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-4-oxido-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide | [2] |

| CAS Number | 910297-52-8 | [2] |

| Molecular Formula | C₂₂H₂₆ClN₇O₃S | [2] |

| Molecular Weight | 504.0 g/mol | [3] |

| Appearance | Off-White to Pale Yellow Solid | [4] |

| Melting Point | 193-195 °C | [1] |

| Solubility | Slightly soluble in Acetonitrile, DMSO, and Methanol (B129727) | [1][4] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

No specific ¹H and ¹³C NMR chemical shift data for this compound has been identified in the reviewed literature.

Table 1: ¹H NMR Data (Predicted/Placeholder)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|

| - | - | - | - |

Table 2: ¹³C NMR Data (Predicted/Placeholder)

| Chemical Shift (ppm) | Assignment |

|---|

| - | - |

Mass Spectrometry (MS)

The molecular weight of this compound allows for the prediction of its precursor ion in mass spectrometry. However, detailed fragmentation data from tandem mass spectrometry (MS/MS) is not explicitly available in the literature. For context, the fragmentation of the parent compound, Dasatinib, often involves the loss of the chloromethylphenyl ring, yielding characteristic fragment ions.[1]

Table 3: Mass Spectrometry Data

| Ion | m/z (Predicted/Observed) | Description |

|---|---|---|

| [M+H]⁺ | 504.15 | Protonated molecular ion |

| Product Ions | Not Available | - |

Metabolic Pathway

Dasatinib is metabolized in the liver, primarily by flavin-containing monooxygenase 3 (FMO3), to form this compound.[1] This enzymatic oxidation occurs on one of the nitrogen atoms of the piperazine ring.

Experimental Protocols

The following are detailed methodologies for the analysis and characterization of Dasatinib and its metabolites, including the N-oxide, based on established analytical techniques found in the literature.

Sample Preparation for LC-MS/MS Analysis

Objective: To extract Dasatinib and its metabolites from a biological matrix (e.g., human plasma) for quantitative analysis.

Methodology:

-

Protein Precipitation:

-

To 100 µL of plasma sample, add 300 µL of acetonitrile.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge the sample at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.[5]

-

-

Solid Phase Extraction (SPE):

-

Condition an Oasis HLB 96-well SPE plate with methanol followed by water.

-

Load the plasma sample onto the plate.

-

Wash the plate with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

-

Elute Dasatinib and its metabolites with a strong organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate and reconstitute as described above.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To separate and quantify this compound.

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions (Example):

-

Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over a specified time.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Dasatinib: m/z 488.1 → 401.1

-

This compound (Predicted): m/z 504.1 → [Specific Product Ion]

-

-

Collision Energy: Optimized for each transition.

Conclusion

This technical guide provides a consolidated resource for the structural characterization of this compound. While key physicochemical properties and its metabolic pathway are well-documented, a significant gap exists in the public availability of detailed spectroscopic data, particularly NMR and MS/MS fragmentation patterns. The outlined experimental protocols provide a robust framework for researchers to pursue further characterization of this important metabolite, which will be crucial for a more complete understanding of Dasatinib's pharmacology and for the development of advanced analytical methods.

References

- 1. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-4-oxidopiperazin-4-ium-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide | C22H26ClN7O3S | CID 11854535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. altasciences.com [altasciences.com]

Dasatinib N-oxide: A Comprehensive Technical Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasatinib (B193332) N-oxide is a primary and pharmacologically active metabolite of Dasatinib, a potent oral inhibitor of multiple tyrosine kinases, including BCR-ABL and the SRC family of kinases.[1][2][3] Approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL), Dasatinib undergoes extensive metabolism in humans.[3][4] Dasatinib N-oxide, also identified as metabolite M5, is formed through oxidation and is a significant component in the biotransformation of the parent drug.[3][5] It is also considered a potential impurity in commercial preparations of Dasatinib.[6][7][8][9] This document provides a detailed technical overview of this compound, including its chemical properties, metabolic pathway, and relevant experimental methodologies.

Chemical Identity and Properties

This compound is characterized by the addition of an oxygen atom to one of the nitrogen atoms in the piperazine (B1678402) ring of the parent Dasatinib molecule.[9][10]

Chemical Structure:

-

IUPAC Name: N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-4-oxido-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide[7]

-

Synonyms: Dasatinib M5, Dasatinib Related Compound A[1][12][13]

The key physicochemical and analytical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 504.00 g/mol | [1][6][7][11] |

| Appearance | Crystalline solid | [6] |

| Purity | ≥95% to >98% (HPLC) | [6][8] |

| Solubility | Soluble in DMSO.[6][8] In Vitro: 8.33 mg/mL (16.53 mM) in DMSO.[8] It exhibits low, pH-dependent solubility in aqueous solutions.[9][14] | [6][8][9][14] |

| UV Maximum (λmax) | 218, 230, 321 nm | [6] |

| Elemental Analysis | C: 52.43%; H: 5.20%; Cl: 7.03%; N: 19.45%; O: 9.52%; S: 6.36% | [7] |

| SMILES | Cc1cccc(Cl)c1NC(=O)c2cnc(Nc3cc(nc(C)n3)N4CC--INVALID-LINK--(CCO)CC4)s2 | [11] |

| InChI Key | UEFNEEZCTQCRAW-UHFFFAOYSA-N | [7][12] |

Metabolism and Signaling Pathways

Dasatinib is extensively metabolized in the liver, leading to several metabolites.[4][5] The formation of this compound (M5) is a key pathway, primarily catalyzed by Flavin-containing monooxygenase 3 (FMO3), with minor contributions from various Cytochrome P450 (CYP) enzymes.[5][10] Other significant metabolic transformations of Dasatinib include N-dealkylation (forming M4) and hydroxylation (forming M20 and M24), which are predominantly mediated by CYP3A4.[5][10] While pharmacologically active, studies suggest that this compound and other metabolites are not expected to contribute significantly to the overall in vivo efficacy of the drug at therapeutic doses.[3]

The following diagram illustrates the primary metabolic pathways of Dasatinib.

Caption: Primary metabolic pathways of Dasatinib.

Experimental Protocols

Analysis of Dasatinib and Impurities (Including N-oxide)

A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is suitable for the quantification of Dasatinib and its related impurities.[9]

-

Objective: To separate and quantify Dasatinib and this compound.

-

Instrumentation: RP-HPLC system with a UV detector.

-

Column: Waters XTerra MS C18, (250 × 4.6 mm, 5 µm).[9]

-

Mobile Phase:

-

Channel A: Phosphate Buffer.[9]

-

Channel B: Methanol (B129727) and Acetonitrile (B52724) (10:90 v/v).[9]

-

-

Flow Rate: 1.0 mL/min.[9]

-

Column Temperature: 40°C.[9]

-

Detection Wavelength: 265 nm.[9]

-

Diluent Optimization: The choice of diluent is critical as the piperazine ring in Dasatinib is susceptible to oxidation, forming the N-oxide impurity.[9][14] This reaction can be induced by the micro-oxidic properties of certain solvents. Investigative studies are necessary to select a diluent that minimizes the in-process generation of this compound.[9][14]

Sample Preparation from Hemolyzed Plasma

This compound can be unstable in hemolyzed plasma, converting back to the parent drug. The following protocol outlines a strategy to minimize this conversion during sample processing.

-

Objective: To extract this compound from hemolyzed plasma while preventing its degradation.

-

Matrix: Human plasma (hemolyzed and non-hemolyzed).[15]

-

Extraction Method: Protein Precipitation.[15]

-

Procedure:

-

Prepare samples of this compound in the plasma matrix.

-

Add acetonitrile (ACN) as the precipitating solvent. Note: Acetonitrile was found to be superior to methanol (MeOH) in preventing the conversion of N-oxides back to their parent compounds in hemolyzed plasma.[15]

-

Vortex the samples to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Collect the supernatant for subsequent analysis by LC-MS/MS.[15]

-

The workflow for optimizing sample extraction is depicted below.

Caption: Sample preparation workflow to minimize N-oxide conversion.

Conclusion

This compound is a key metabolite in the biotransformation of Dasatinib. A thorough understanding of its chemical properties, formation pathways, and analytical behavior is essential for researchers in drug metabolism, pharmacokinetics, and analytical development. The provided data and protocols offer a comprehensive resource for professionals working with Dasatinib and its metabolites, ensuring accurate quantification and characterization in both research and clinical settings.

References

- 1. veeprho.com [veeprho.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Metabolism and disposition of dasatinib after oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Dasatinib? [synapse.patsnap.com]

- 5. ClinPGx [clinpgx.org]

- 6. caymanchem.com [caymanchem.com]

- 7. medkoo.com [medkoo.com]

- 8. This compound | 910297-52-8 | MOLNOVA [molnova.com]

- 9. researchgate.net [researchgate.net]

- 10. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | TRC-D193610-50MG | LGC Standards [lgcstandards.com]

- 12. N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-4-oxidopiperazin-4-ium-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide | C22H26ClN7O3S | CID 11854535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. scbt.com [scbt.com]

- 14. Investigational Study of this compound Impurity in Different Diluents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. altasciences.com [altasciences.com]

Dasatinib N-oxide: A Comparative Analysis of In Vitro and In Vivo Studies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction